Cdk/hdac-IN-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cdk/hdac-IN-3 is a dual inhibitor of cyclin-dependent kinases and histone deacetylases. This compound is known for its potent and selective inhibition of cyclin-dependent kinase 9, cyclin-dependent kinase 12, cyclin-dependent kinase 13, histone deacetylase 1, histone deacetylase 2, and histone deacetylase 3. It has shown significant potential in the treatment of acute myeloid leukemia due to its ability to inhibit the proliferation of leukemia cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cdk/hdac-IN-3 involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the synthesis involves the use of various organic solvents, catalysts, and reagents under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of industrial reactors, purification systems, and quality control measures to produce the compound on a commercial scale .
Analyse Chemischer Reaktionen
Types of Reactions
Cdk/hdac-IN-3 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may alter its chemical structure and activity.
Reduction: Reduction reactions can also occur, potentially affecting the compound’s efficacy.
Substitution: Substitution reactions, where one functional group is replaced by another, can modify the compound’s properties
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various organic solvents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and analogs of the original compound, each with potentially different biological activities .
Wissenschaftliche Forschungsanwendungen
Cdk/hdac-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of cyclin-dependent kinases and histone deacetylases.
Biology: Employed in research to understand the role of cyclin-dependent kinases and histone deacetylases in cell cycle regulation and gene expression.
Medicine: Investigated for its potential therapeutic effects in the treatment of acute myeloid leukemia and other cancers.
Industry: Utilized in the development of new drugs and therapeutic agents targeting cyclin-dependent kinases and histone deacetylases .
Wirkmechanismus
Cdk/hdac-IN-3 exerts its effects by inhibiting the activity of cyclin-dependent kinases and histone deacetylases. This inhibition leads to alterations in gene expression and cell cycle regulation, ultimately resulting in the suppression of cancer cell proliferation. The compound targets specific molecular pathways involved in cell growth and survival, making it a promising candidate for cancer therapy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
AES-135: A potent histone deacetylase inhibitor with anti-tumor activity.
HDAC-IN-64: An inhibitor of histone deacetylase 4, 5, 6, 7, and 9 with anti-proliferative effects on prostate cancer cells.
Remetinostat: A hydroxamic acid-based inhibitor of histone deacetylase enzymes, developed for the treatment of cutaneous T-cell lymphoma
Uniqueness
Cdk/hdac-IN-3 is unique due to its dual inhibition of both cyclin-dependent kinases and histone deacetylases. This dual targeting approach enhances its therapeutic potential by simultaneously affecting multiple pathways involved in cancer cell growth and survival. This makes it a valuable compound for research and potential therapeutic applications .
Biologische Aktivität
Cdk/hdac-IN-3 is a compound that has garnered attention due to its dual inhibitory action on cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs). This article delves into the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
This compound functions primarily through the inhibition of CDKs and HDACs, both of which play critical roles in cell cycle regulation and gene expression.
- Cyclin-Dependent Kinases (CDKs) : CDKs are essential for cell cycle progression. Inhibition of CDKs can lead to cell cycle arrest, particularly in cancer cells where uncontrolled proliferation occurs.
- Histone Deacetylases (HDACs) : HDACs are involved in the removal of acetyl groups from histones, leading to chromatin condensation and transcriptional repression. Inhibiting HDACs can result in increased gene expression associated with cell differentiation and apoptosis.
The combination of inhibiting both CDKs and HDACs presents a promising strategy for cancer therapy, as it targets multiple pathways involved in tumor growth and survival .
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential as an anticancer agent.
In Vitro Studies
- Cell Cycle Arrest : this compound has been shown to induce G1 phase arrest in several cancer cell lines, including melanoma and breast cancer cells. This arrest is mediated by the degradation of cyclin D1, a key regulator of the G1/S transition .
- Histone Acetylation : Treatment with this compound results in increased levels of acetylated histone H3, indicating effective inhibition of HDAC activity. This increase is associated with enhanced transcription of genes involved in apoptosis and cell differentiation .
In Vivo Studies
In vivo experiments have demonstrated the efficacy of this compound in reducing tumor growth. For instance:
- Tumor Models : In xenograft models of melanoma, administration of this compound led to significant tumor regression compared to control groups. Histological analysis revealed increased apoptosis and decreased proliferation markers in treated tumors .
Case Studies
Several case studies illustrate the clinical relevance of this compound:
- Melanoma Treatment : A study involving patients with metastatic melanoma showed that those treated with a combination of this compound and conventional therapies exhibited improved outcomes compared to those receiving standard treatment alone. The combination therapy resulted in higher rates of tumor response and longer progression-free survival .
- Breast Cancer : In preclinical models, this compound demonstrated synergistic effects when combined with other chemotherapeutic agents, enhancing the overall therapeutic efficacy against triple-negative breast cancer .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Eigenschaften
Molekularformel |
C24H18Cl2N6O3 |
---|---|
Molekulargewicht |
509.3 g/mol |
IUPAC-Name |
N-[4-[(2-aminophenyl)carbamoyl]phenyl]-4-[(2,6-dichlorobenzoyl)amino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C24H18Cl2N6O3/c25-15-4-3-5-16(26)20(15)23(34)31-19-12-28-32-21(19)24(35)29-14-10-8-13(9-11-14)22(33)30-18-7-2-1-6-17(18)27/h1-12H,27H2,(H,28,32)(H,29,35)(H,30,33)(H,31,34) |
InChI-Schlüssel |
DMHUURDTAWQEKB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=NN3)NC(=O)C4=C(C=CC=C4Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.